molecular formula C16H17ClN4S B253895 4-(Tert-butylamino)-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile

4-(Tert-butylamino)-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile

Cat. No. B253895
M. Wt: 332.9 g/mol
InChI Key: UTYUAIYPUYWOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butylamino)-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-(Tert-butylamino)-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes involved in cell proliferation and inflammation. The compound has been shown to inhibit the activity of protein kinases, which are essential for the growth and survival of cancer cells. It also inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a crucial role in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects
Studies have shown that 4-(Tert-butylamino)-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile has several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the proliferation and migration of cancer cells. The compound has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in the development of inflammatory diseases. Furthermore, it has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(Tert-butylamino)-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile, making it a safe and effective tool for scientific research. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for the use of 4-(Tert-butylamino)-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile in scientific research. One area of interest is the development of new chemical probes for biological targets. Additionally, the compound has the potential to be used in combination with other drugs to enhance their efficacy in the treatment of cancer and inflammatory diseases. Furthermore, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 4-(Tert-butylamino)-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile involves the reaction of 4-chloro-2-methylthiopyrimidine-5-carbonitrile with tert-butylamine in the presence of a base. The reaction is carried out at a temperature of 60-70°C for several hours. The resulting product is then purified by recrystallization to obtain the desired compound.

Scientific Research Applications

The potential applications of 4-(Tert-butylamino)-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile in scientific research are diverse. It has been extensively studied for its anticancer properties due to its ability to inhibit the growth of cancer cells. Additionally, it has shown promising results in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. The compound has also been investigated for its potential use as a tool in chemical biology studies, including the development of new chemical probes for biological targets.

properties

Product Name

4-(Tert-butylamino)-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile

Molecular Formula

C16H17ClN4S

Molecular Weight

332.9 g/mol

IUPAC Name

4-(tert-butylamino)-6-(4-chlorophenyl)-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C16H17ClN4S/c1-16(2,3)21-14-12(9-18)13(19-15(20-14)22-4)10-5-7-11(17)8-6-10/h5-8H,1-4H3,(H,19,20,21)

InChI Key

UTYUAIYPUYWOLI-UHFFFAOYSA-N

SMILES

CC(C)(C)NC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)SC

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.